molecular formula C17H21N3O3S B2495182 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034238-71-4

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2495182
CAS No.: 2034238-71-4
M. Wt: 347.43
InChI Key: YKLVBRIVKVOWEK-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiolane ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a thiolane precursor and a suitable leaving group.

    Coupling with Pyridine Carboxamide: The final step involves coupling the oxazole-thiolane intermediate with a pyridine carboxamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using chromatography or recrystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the thiolane ring can engage in covalent interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: can be compared with other compounds containing oxazole, thiolane, and pyridine moieties.

Uniqueness

    Unique Combination of Functional Groups: The presence of oxazole, thiolane, and pyridine carboxamide in a single molecule is relatively rare, providing unique chemical properties.

    Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)13-9-15(23-20-13)19-16(21)11-4-6-18-14(8-11)22-12-5-7-24-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLVBRIVKVOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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